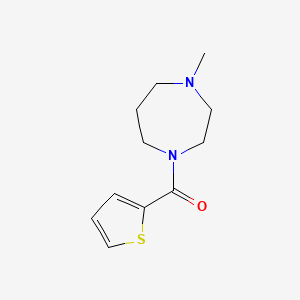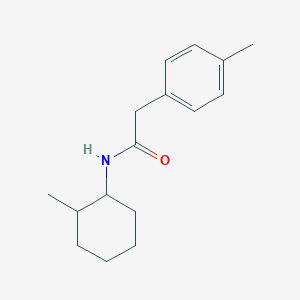![molecular formula C12H15F3N2O3 B5396316 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol](/img/structure/B5396316.png)
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol, also known as MTRP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MTRP is a pyridine derivative that has been synthesized for its potential use as a tool compound in biochemical and physiological studies.
作用机制
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol's mechanism of action involves binding to the α4β2 subtype of nAChR. This binding results in a conformational change in the receptor, which leads to inhibition of its function. 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to be a competitive inhibitor, meaning it competes with acetylcholine for binding to the receptor.
Biochemical and Physiological Effects:
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol inhibits nicotinic acetylcholine receptor-mediated neurotransmitter release in a concentration-dependent manner. In vivo studies have shown that 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol can reduce nicotine self-administration in rats and decrease the rewarding effects of nicotine. 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has also been shown to have analgesic effects in animal models of pain.
实验室实验的优点和局限性
One advantage of using 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol in lab experiments is its high selectivity for the α4β2 subtype of nAChR. This selectivity allows researchers to study the function of this subtype without affecting other subtypes of nAChR. However, one limitation of using 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol is its relatively low potency compared to other nAChR inhibitors. This can make it difficult to achieve complete inhibition of the receptor in some experiments.
未来方向
There are several potential future directions for research involving 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. One direction is to further investigate its potential as a tool compound for studying the function of nAChR. This could involve studying its effects on other subtypes of nAChR or exploring its potential as a therapeutic agent for nicotine addiction or pain. Another direction is to optimize the synthesis method to increase the yield and potency of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. This could involve modifying the reaction conditions or exploring alternative synthetic routes. Overall, 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has the potential to be a valuable tool compound for studying the function of nAChR and could lead to new insights into the role of this receptor in various physiological processes.
合成方法
The synthesis of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol involves a series of chemical reactions. The starting material is 5-methoxy-2-pyridinol, which is reacted with trifluoromethylmorpholine in the presence of a base to form the intermediate compound. This intermediate is then reacted with formaldehyde to produce 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol. The overall yield of 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol is approximately 30%.
科学研究应用
5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has potential applications in a variety of scientific research areas. One potential use is as a tool compound for studying the function of the nicotinic acetylcholine receptor (nAChR). 5-methoxy-2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}pyridin-4-ol has been shown to selectively inhibit the α4β2 subtype of nAChR, which is involved in a variety of physiological processes such as pain sensation, addiction, and cognitive function. By selectively inhibiting this subtype, researchers can better understand the role of nAChR in these processes.
属性
IUPAC Name |
5-methoxy-2-[[2-(trifluoromethyl)morpholin-4-yl]methyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O3/c1-19-10-5-16-8(4-9(10)18)6-17-2-3-20-11(7-17)12(13,14)15/h4-5,11H,2-3,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIZMLGTGVUULJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=CC1=O)CN2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396233.png)


![1-[3-(2-nitrophenyl)-2-propen-1-yl]-3-piperidinol](/img/structure/B5396272.png)
![7-acetyl-3-(ethylthio)-6-(2-phenylvinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5396273.png)
![2-methoxy-N-phenyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5396284.png)
![5-methyl-N-(2-morpholinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5396298.png)
![1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B5396305.png)
![4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonic acid](/img/structure/B5396308.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5396315.png)

![4-[3-(2-ethoxyethoxy)benzoyl]-2-(4-fluorophenyl)morpholine](/img/structure/B5396325.png)
![1,4-bis[3-(3-chlorophenyl)acryloyl]-2,5-dimethylpiperazine](/img/structure/B5396328.png)
![N,N-dimethyl-4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-naphthalenamine](/img/structure/B5396332.png)